Benzyl [2,2,2-trichloro-1-(3-methylphenoxy)ethyl]carbamate
Description
Benzyl [2,2,2-trichloro-1-(3-methylphenoxy)ethyl]carbamate is a synthetic organic compound characterized by its unique chemical structure
Properties
Molecular Formula |
C17H16Cl3NO3 |
|---|---|
Molecular Weight |
388.7 g/mol |
IUPAC Name |
benzyl N-[2,2,2-trichloro-1-(3-methylphenoxy)ethyl]carbamate |
InChI |
InChI=1S/C17H16Cl3NO3/c1-12-6-5-9-14(10-12)24-15(17(18,19)20)21-16(22)23-11-13-7-3-2-4-8-13/h2-10,15H,11H2,1H3,(H,21,22) |
InChI Key |
GWEGVFYTZFVCMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OC(C(Cl)(Cl)Cl)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl [2,2,2-trichloro-1-(3-methylphenoxy)ethyl]carbamate typically involves the reaction of benzyl carbamate with 2,2,2-trichloro-1-(3-methylphenoxy)ethanol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form.
Chemical Reactions Analysis
Types of Reactions
Benzyl [2,2,2-trichloro-1-(3-methylphenoxy)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler compounds.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Benzyl [2,2,2-trichloro-1-(3-methylphenoxy)ethyl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzyl [2,2,2-trichloro-1-(3-methylphenoxy)ethyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Benzyl 2,2,2-trichloroacetimidate
- Benzyl (2-hydroxyethyl)carbamate
- Benzyl 2,2,2-trichloroacetimidic acid benzyl ester
Uniqueness
Benzyl [2,2,2-trichloro-1-(3-methylphenoxy)ethyl]carbamate is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to similar compounds. Its unique combination of functional groups allows it to participate in a variety of chemical reactions and makes it suitable for diverse applications in scientific research.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
